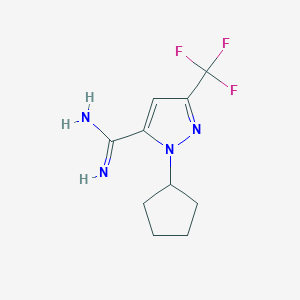
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
説明
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, also known as CPT-5-CIM, is an organofluorine compound and a member of the pyrazole family. It is a versatile molecule that has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. CPT-5-CIM has a wide range of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
科学的研究の応用
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been used as a building block for the synthesis of novel compounds with potential therapeutic activity. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has also been used to study enzyme inhibition and protein-ligand interactions. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been used to study the structure and function of enzymes, such as cytochrome P450, and to investigate the role of small molecule inhibitors in modulating enzyme activity. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has also been used in the development of fluorescent probes for studying protein-ligand interactions.
作用機序
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a small molecule that binds to specific proteins and enzymes and modulates their activity. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide binds to cytochrome P450 enzymes and other proteins through hydrogen bonding interactions and hydrophobic interactions. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide binds to the active site of the enzyme, forming a covalent bond with the active site residue. This covalent bond blocks the enzyme’s ability to catalyze reactions and modulates its activity.
Biochemical and Physiological Effects
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has a wide range of biochemical and physiological effects. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been shown to inhibit the activity of cytochrome P450 enzymes, resulting in changes in the metabolism of drugs and other compounds. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has also been shown to modulate the activity of other proteins, such as G-protein coupled receptors, and to modulate the activity of signaling pathways, such as the MAPK pathway. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has also been shown to modulate the activity of transcription factors, such as NF-κB, and to modulate the expression of genes involved in inflammation and cell death.
実験室実験の利点と制限
1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has several advantages for use in laboratory experiments. 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a small molecule that is easy to synthesize and is stable in
特性
IUPAC Name |
2-cyclopentyl-5-(trifluoromethyl)pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-5-7(9(14)15)17(16-8)6-3-1-2-4-6/h5-6H,1-4H2,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTSJSYZGQNJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




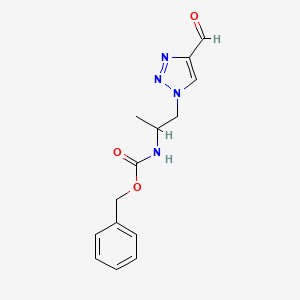
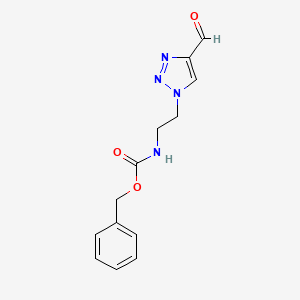
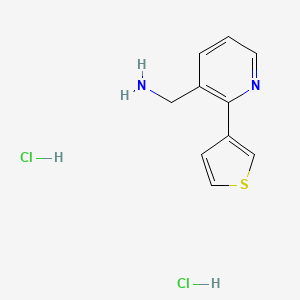
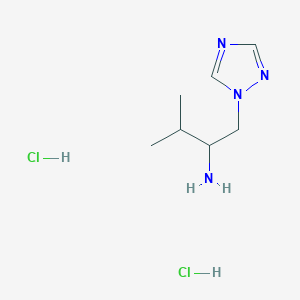
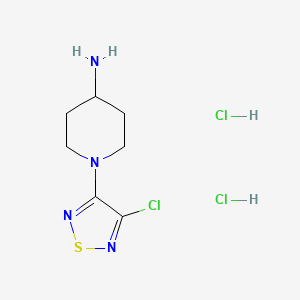
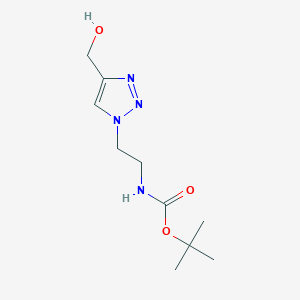
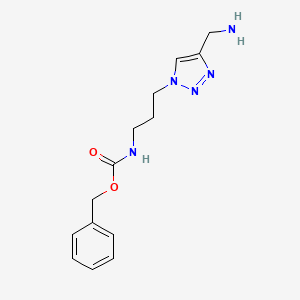
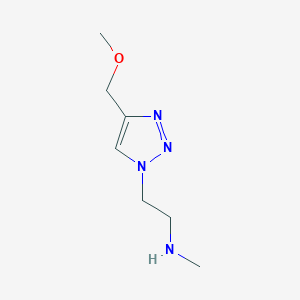
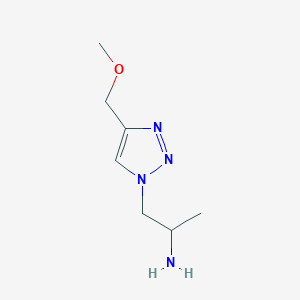
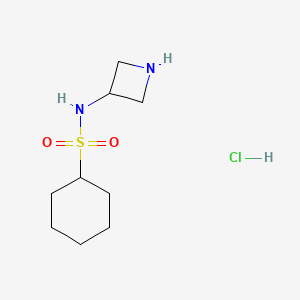
![2-(Prop-2-yn-1-ylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480669.png)
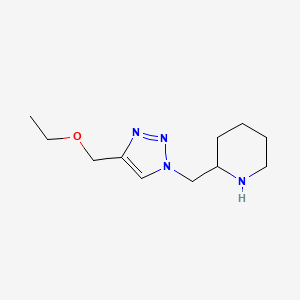
![2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480672.png)